

Diphenyl(quinuclidin-4-yl)methanol: A Technical Overview of a Key Pharmaceutical Intermediate

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Compound of Interest

Compound Name: *Diphenyl(quinuclidin-4-yl)methanol*

Cat. No.: *B052841*

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CAS Number: 461648-39-5 Molecular Formula: $C_{20}H_{23}NO$ Molecular Weight: 293.40 g/mol

This technical guide provides a comprehensive overview of **Diphenyl(quinuclidin-4-yl)methanol**, a key chemical intermediate in the synthesis of the long-acting muscarinic antagonist (LAMA), Umeclidinium Bromide. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.

Chemical Identity and Properties

Diphenyl(quinuclidin-4-yl)methanol, also known by its IUPAC name (1-Azabicyclo[2.2.2]oct-4-yl)(diphenyl)methanol, is a tertiary alcohol containing a quinuclidine and two phenyl groups. It serves as a crucial precursor in the production of Umeclidinium Bromide, an active pharmaceutical ingredient (API) used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is also identified as a process impurity in the manufacturing of Umeclidinium Bromide.

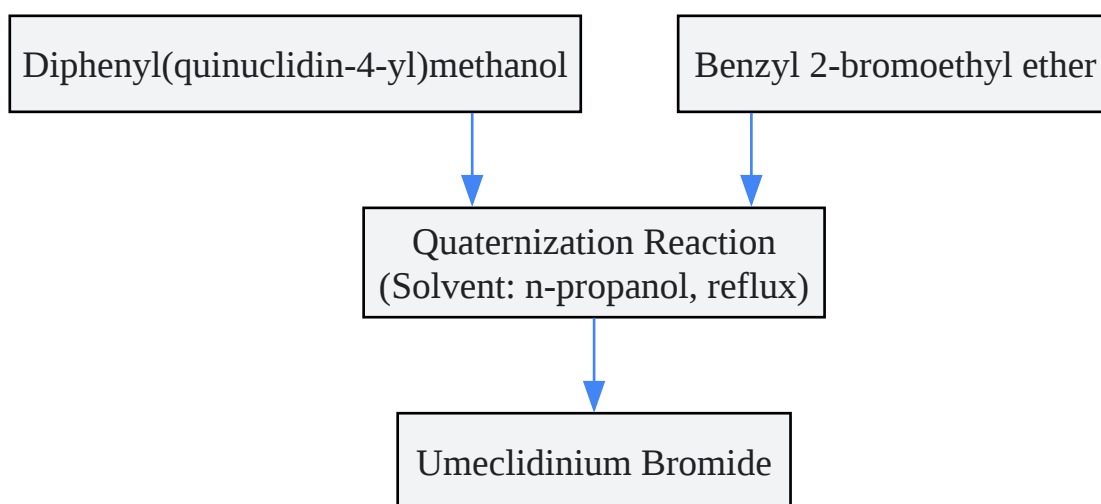
Table 1: Physicochemical Properties

Property	Value
CAS Number	461648-39-5
Molecular Formula	C ₂₀ H ₂₃ NO
Molecular Weight	293.40 g/mol
Appearance	White to Off-White Solid
Storage Conditions	2-8°C, dry

Role in the Synthesis of Umeclidinium Bromide

Diphenyl(quinuclidin-4-yl)methanol is the immediate precursor to Umeclidinium Bromide. The final step in the synthesis involves the quaternization of the nitrogen atom in the quinuclidine ring of **Diphenyl(quinuclidin-4-yl)methanol** with a suitable alkylating agent, typically benzyl 2-bromoethyl ether.

Below is a generalized workflow for the final step of Umeclidinium Bromide synthesis.



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Caption: Final synthetic step to Umeclidinium Bromide.

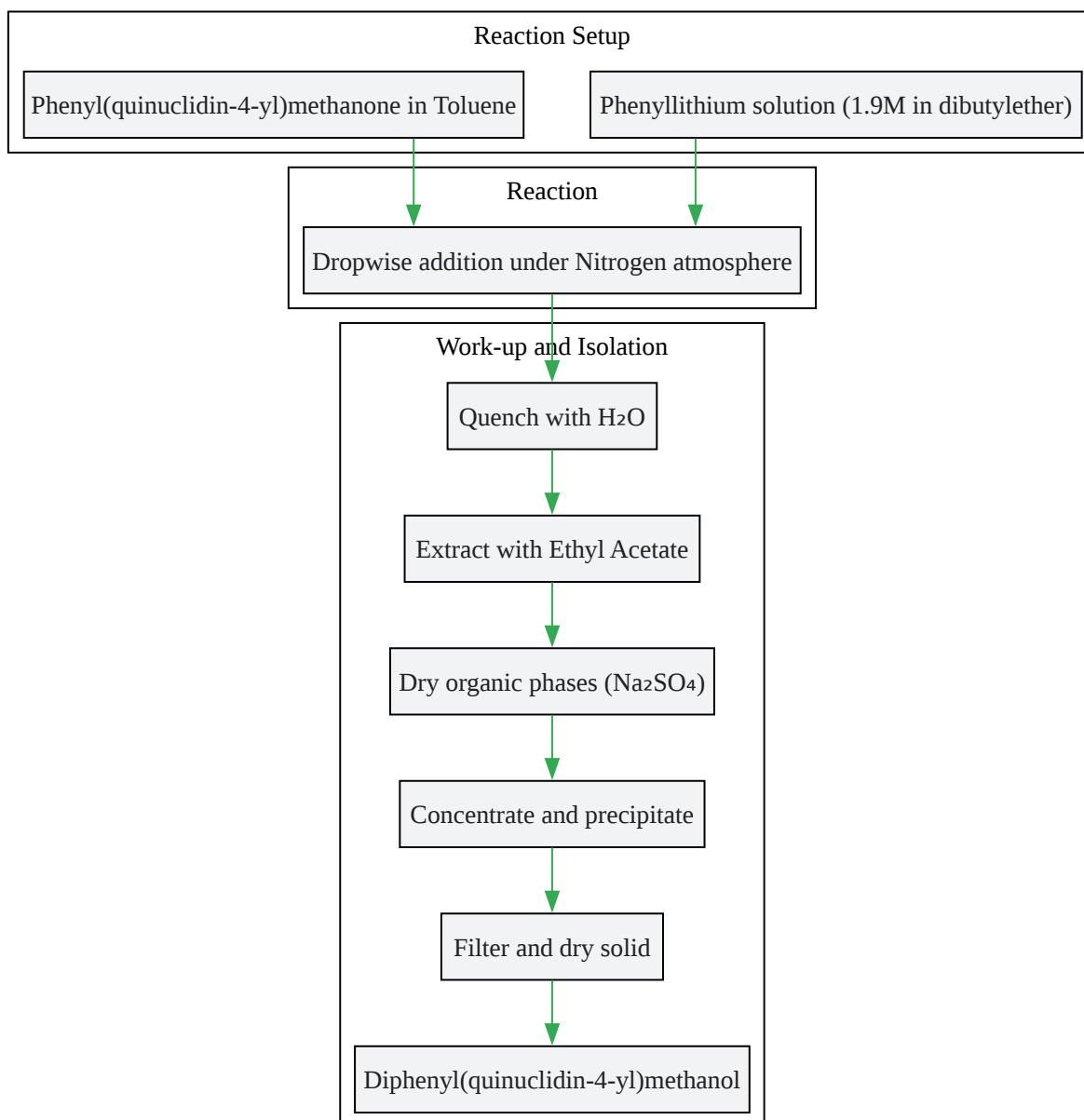
Experimental Protocols for Synthesis

Detailed experimental procedures for the synthesis of **Diphenyl(quinuclidin-4-yl)methanol** have been outlined in scientific literature and patents. Two common methods are presented below.

Synthesis from Phenyl(quinuclidin-4-yl)methanone

This method involves the reaction of a ketone precursor with a Grignard or organolithium reagent to form the tertiary alcohol.

Experimental Workflow:



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Caption: Synthesis from phenyl(quinuclidin-4-yl)methanone.

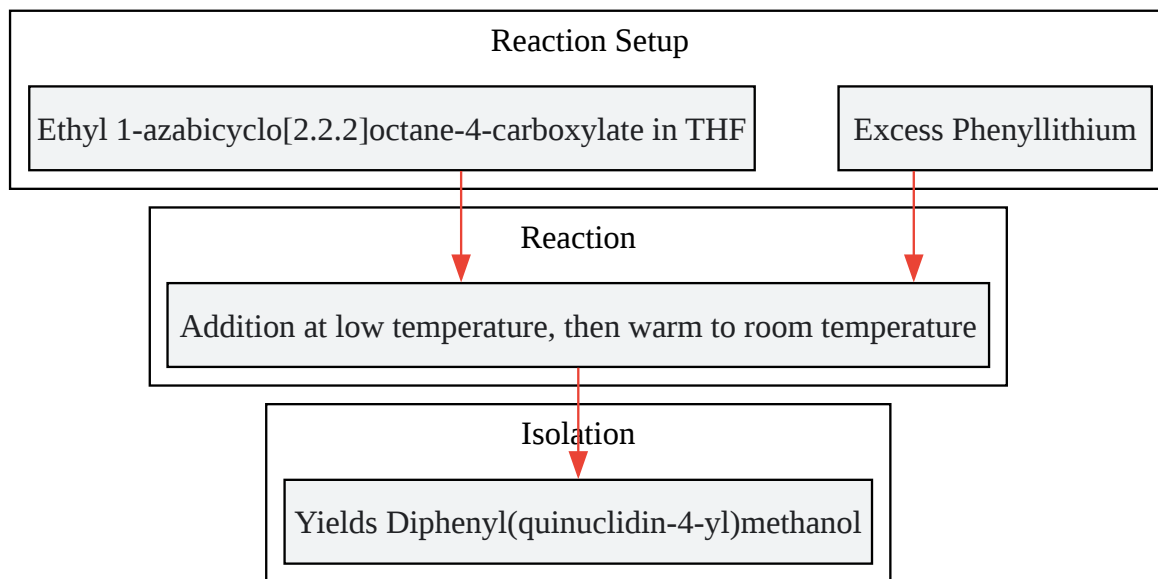
Detailed Protocol:

- A solution of phenyl(quinuclidin-4-yl)methanone in toluene is prepared under a nitrogen atmosphere.
- A solution of phenyllithium (1.2 equivalents) is added dropwise to the reaction mixture.
- The reaction is quenched by the addition of water.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic phases are dried over sodium sulfate.
- The solvent is partially removed under vacuum to induce precipitation.
- The resulting solid is collected by filtration and dried to yield **Diphenyl(quinuclidin-4-yl)methanol**.^[1]

Synthesis from Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate

An alternative route involves the use of an ester precursor which reacts with an excess of an organometallic reagent.

Experimental Workflow:



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Caption: Synthesis from an ester precursor.

Detailed Protocol:

- Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate is dissolved in tetrahydrofuran (THF).
- An excess of phenyllithium is added to the solution, typically at a low temperature (e.g., -78 °C), and the reaction is then allowed to warm to room temperature.
- Following an appropriate reaction time, the mixture is worked up to isolate the tertiary alcohol product, **Diphenyl(quinuclidin-4-yl)methanol**.^[2]

Toxicological and Safety Information

Publicly available toxicological data for **Diphenyl(quinuclidin-4-yl)methanol** is limited. It is primarily handled as a chemical intermediate under industrial safety protocols. Regulatory assessments for Umeclidinium Bromide confirm that its impurity profile, which includes this compound, has been evaluated for safety.

A Material Safety Data Sheet (MSDS) for a product identified as "Umeclidinium Bromide Impurity 1," which corresponds to **Diphenyl(quinuclidin-4-yl)methanol**, indicates that there is no available data for most toxicological endpoints.^[3] However, some chemical suppliers classify the compound with a GHS hazard statement of H302: Harmful if swallowed, placing it in Acute toxicity - Oral, Category 4.^{[1][4]}

Table 2: Summary of Toxicological Data

Endpoint	Classification/Data	Reference
Acute Oral Toxicity	Category 4 (H302: Harmful if swallowed)	^{[1][4]}
Skin Corrosion/Irritation	No data available	^[3]
Serious Eye Damage/Irritation	No data available	^[3]
Respiratory or Skin Sensitization	No data available	^[3]
Germ Cell Mutagenicity	No data available	^[3]
Carcinogenicity	No data available	^[3]
Reproductive Toxicity	No data available	^[3]
STOT-Single Exposure	No data available	^[3]
STOT-Repeated Exposure	No data available	^[3]

Pharmacology and Mechanism of Action

There is no specific pharmacological or mechanism of action data publicly available for **Diphenyl(quinuclidin-4-yl)methanol** itself. As a synthetic intermediate and impurity, it is not intended for therapeutic use. Its structural similarity to anticholinergic compounds suggests a potential for activity at muscarinic receptors, but this has not been characterized in the public domain. The pharmacological activity of interest lies with the final product, Umeclidinium Bromide, which is a potent M3 muscarinic receptor antagonist.

Conclusion

Diphenyl(quinuclidin-4-yl)methanol is a critical molecule in the synthesis of the respiratory therapeutic, Umeclidinium Bromide. While detailed experimental protocols for its synthesis are available, there is a significant lack of public data regarding its specific biological activities, including pharmacology, pharmacokinetics, and a comprehensive toxicological profile. The available information indicates a classification for acute oral toxicity. For drug development professionals, the primary relevance of this compound is as a key synthetic intermediate and a process-related impurity whose levels must be controlled during the manufacturing of Umeclidinium Bromide to ensure the final drug product's safety and quality. Further research into the biological properties of this and other related impurities could provide a more complete understanding of the safety profile of the associated API.

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